

# Megaphone: A Novel Fluorophore for High-Fidelity Cellular Imaging

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## Compound of Interest

Compound Name: Megaphone

Cat. No.: B1205343

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## Application Notes and Protocols

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### Introduction

**Megaphone** is a novel, high-performance fluorescent probe engineered for exceptional brightness and photostability, making it an ideal choice for demanding fluorescence microscopy applications. Its unique chemical structure allows for specific targeting of intracellular structures with minimal background signal. These application notes provide an overview of **Megaphone's** properties, detailed protocols for its use in live and fixed cells, and illustrative workflows to guide researchers in achieving optimal imaging results. The exceptional signal-to-noise ratio and resistance to photobleaching offered by **Megaphone** enable long-term time-lapse imaging and the visualization of fine subcellular details that were previously challenging to resolve.

### Properties of Megaphone

**Megaphone** has been developed to offer superior performance in fluorescence imaging. Below is a summary of its key photophysical properties. For optimal performance, it is recommended to use filter sets and laser lines that closely match the excitation and emission maxima.

Table 1: Photophysical Properties of **Megaphone**

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	488 nm
Emission Maximum ( $\lambda_{em}$ )	515 nm
Molar Extinction Coefficient	$>80,000 \text{ cm}^{-1}\text{M}^{-1}$
Quantum Yield	$>0.90$
Photostability	High
Recommended Laser Line	488 nm
Recommended Emission Filter	525/50 nm

## Experimental Protocols

### Live-Cell Imaging with Megaphone

This protocol describes the staining of live cultured mammalian cells with **Megaphone**.

Materials:

- **Megaphone** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filters

Protocol:

- Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for microscopy.
- Reagent Preparation: Prepare a 1X **Megaphone** staining solution by diluting the 1 mM stock solution to a final concentration of 100-500 nM in pre-warmed live-cell imaging medium.

- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the 1X **Megaphone** staining solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
- **Imaging:** Image the cells using a fluorescence microscope equipped with a filter set appropriate for **Megaphone** (e.g., a standard FITC/GFP filter set). For time-lapse imaging, it is recommended to use the lowest possible laser power and exposure time to minimize phototoxicity.

## Fixed-Cell Imaging with Megaphone

This protocol outlines the procedure for staining fixed and permeabilized cells.

Materials:

- **Megaphone** stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Cells cultured on glass coverslips
- Mounting medium

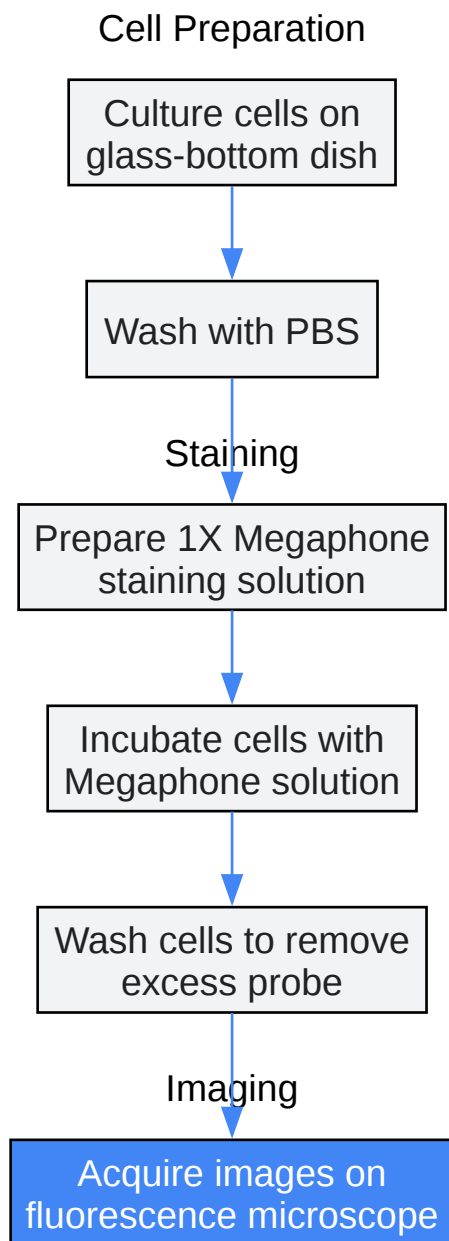
Protocol:

- **Cell Preparation:** Grow cells on glass coverslips to the desired confluency.
- **Fixation:** Wash the cells once with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
- **Washing:** Wash the cells twice with PBS.

- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- Staining: Prepare a 1X **Megaphone** staining solution by diluting the 1 mM stock solution to a final concentration of 100-500 nM in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for **Megaphone**.

## Visualized Workflows and Pathways

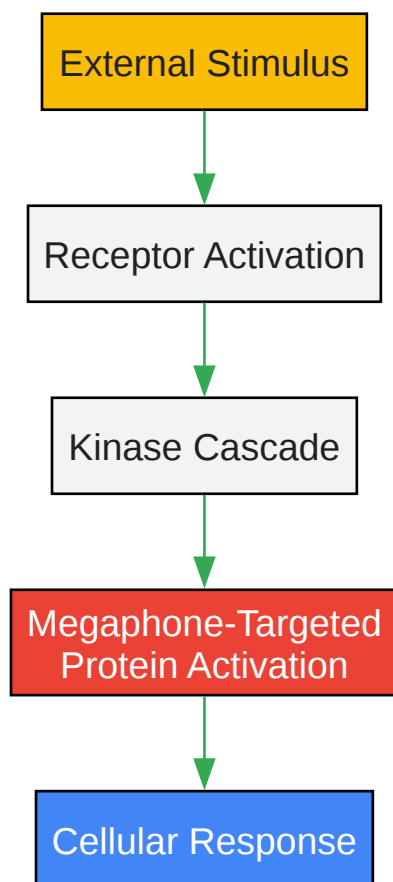
The following diagrams illustrate the experimental workflow for using **Megaphone** and a hypothetical signaling pathway that could be investigated with this probe.



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Caption: Live-Cell Imaging Workflow with **Megaphone**.

## Hypothetical Signaling Pathway



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Caption: Hypothetical Signaling Pathway Visualization.

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